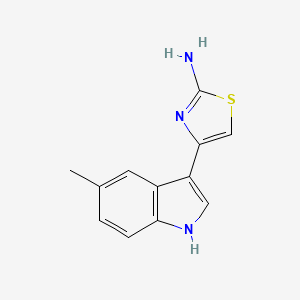

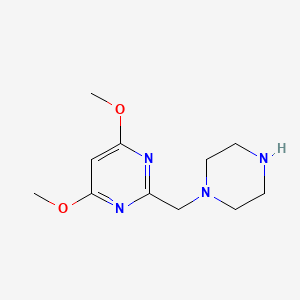

4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

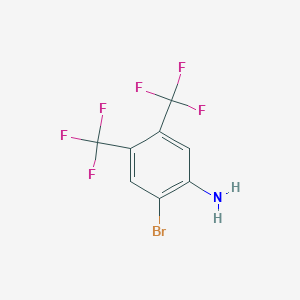

The compound 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is a derivative of indole and thiazole, which are heterocyclic compounds known for their significance in medicinal chemistry. Indole derivatives, in particular, are associated with a wide range of biological activities, including anticancer and antimicrobial properties. Thiazole derivatives are also recognized for their pharmacological potential, often serving as core structures for drugs targeting various diseases.

Synthesis Analysis

The synthesis of indole-thiazole derivatives is typically achieved through multi-step reactions involving the construction of the indole core, followed by the introduction of the thiazole moiety. For instance, the synthesis of 5-[(1H-Indol-3-yl)methylene]thiazolidine-2,4-dione derivatives involves incorporating different N-substituted-1H-indole into thiazolidine-2,4-dione with a methylene bond . Similarly, substituted-(6H-thiazolo[4,5-e]indol-2-yl)-amines are synthesized using 4-nitro-1H-indole as a starting compound, proceeding through intermediates such as 4-amino-1H-indole and 1-(1H-indol-4-yl)-3-substituted-thioureas .

Molecular Structure Analysis

The molecular structure of indole-thiazole derivatives is characterized using various spectroscopic techniques, including NMR, IR, and UV-visible spectroscopy, as well as X-ray crystallography. For example, the molecular structure of a related compound, 3-{[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-hydrazono}-1,3-dihydro-indol-2-one, was elucidated using these methods, and the results were further confirmed by computational methods such as Hartree–Fock and density functional theory (DFT) calculations . These techniques provide detailed information about the geometry and electronic structure of the molecules, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Indole-thiazole derivatives can participate in various chemical reactions, which are essential for their biological activity. The reactivity of these compounds is influenced by the presence of functional groups on both the indole and thiazole rings. For example, the methylene linkage in 5-[(1H-Indol-3-yl)methylene]thiazolidine-2,4-dione derivatives is a key site for chemical transformations that can lead to the formation of new compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole-thiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics. The crystal structure, as determined by X-ray diffraction, provides insights into the solid-state properties, including intermolecular interactions that can affect the compound's behavior in biological systems .

Aplicaciones Científicas De Investigación

HIV-1 Reverse Transcriptase Inhibitors:

- A study by Meleddu et al. (2016) explored derivatives of the compound as dual inhibitors of HIV-1 reverse transcriptase, which are active towards both DNA polymerase and ribonuclease H functions (Meleddu et al., 2016).

Anti-inflammatory Agents:

- Research by Bhati and Kumar (2008) synthesized and evaluated various derivatives for their anti-inflammatory, ulcerogenic, and analgesic activities. One of the compounds exhibited significant anti-inflammatory and analgesic activities with better ulcerogenic activity compared to phenylbutazone (Bhati & Kumar, 2008).

Antimicrobial Evaluation:

- Thadhaney et al. (2010) conducted a study on the synthesis of ethoxyphthalimide derivatized spiro[indole‐3,5′‐[1,3]thiazolo[4,5‐c]isoxazol]‐2(1H)‐ones from derivatives of the compound, demonstrating their antimicrobial activity (Thadhaney et al., 2010).

Potentiometric Sensor for Nd3+ Ion:

- A 2013 study by Bandi et al. utilized Schiff base derivatives for constructing a Nd3+ ion-selective electrode, revealing their potential in sensing applications (Bandi, Singh, & Upadhyay, 2013).

Antiproliferative and Antimicrobial Properties:

- Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, including derivatives, to investigate their biological activities, showing significant antimicrobial and anticancer activities (Gür et al., 2020).

Antitumor Activity in Mesothelioma Models:

- Carbone et al. (2013) described the synthesis of nortopsentin analogues, including derivatives with potential applications in treating diffuse malignant peritoneal mesothelioma (Carbone et al., 2013).

Cytotoxicity and Antioxidant Potential:

- A study by Grozav et al. (2017) evaluated the cytotoxicity and antioxidant potential of novel derivatives on carcinoma cell lines, indicating significant cytotoxic activity and remarkable antioxidant activity (Grozav et al., 2017).

Synthesis and Biological Evaluation of Hybrid Molecules:

- Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules, including derivatives, and screened their cytotoxic action towards various tumor cell lines, demonstrating high antiproliferative activity (Ivasechko et al., 2022).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-(5-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c1-7-2-3-10-8(4-7)9(5-14-10)11-6-16-12(13)15-11/h2-6,14H,1H3,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQLNEIWBHDPGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1301096.png)